![molecular formula C17H12N2O3S B2600418 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 866896-72-2](/img/no-structure.png)

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

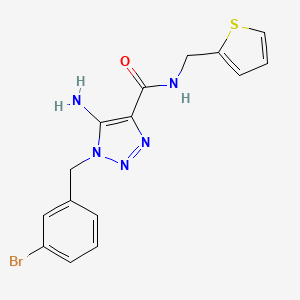

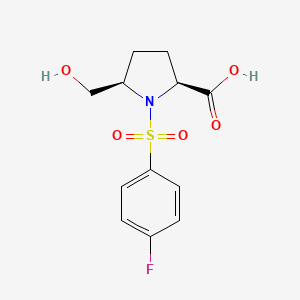

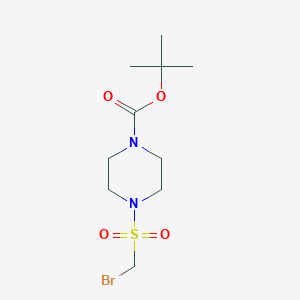

The compound “3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is a complex organic molecule that belongs to the class of compounds known as pyrido[2,3-d]pyrimidines . These compounds are characterized by a pyrimidine ring fused to a pyridine ring . They are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .

Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one” is characterized by a pyrimidine ring fused to a pyridine ring . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .Scientific Research Applications

Chemical Structure and Crystal Packing

In the study of crystal structure and chemical interactions, a compound structurally related to 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one was investigated to understand its crystalline form. The analysis revealed a U-shaped channel around a chain of twisted pyrimidine rings, demonstrating the compound's potential in forming supramolecular arrays through hydrogen bonding and weak intermolecular interactions. This insight is crucial for the development of materials with specific molecular arrangements for pharmaceutical and material science applications (Kaur et al., 2012).

Synthesis and Pharmacological Activities

A derivative of the compound showed significant potential in the synthesis of novel heterocyclic compounds with analgesic and anti-inflammatory properties. By undergoing specific chemical reactions, this derivative facilitated the creation of compounds with high inhibitory activity on cyclooxygenase enzymes, highlighting its application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

The compound's derivatives have been utilized in synthesizing sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives. These derivatives play a significant role in pharmaceutical chemistry, offering a platform for developing antibacterial and fungicidal agents. This application underscores the importance of such compounds in contributing to the diversity of heterocyclic chemistry and its implications in medicinal chemistry (Sarojini et al., 2015).

Material Science Application

In material science, related compounds have been synthesized to create transparent polyimides with high refractive indices and small birefringences. These materials demonstrate good thermomechanical stabilities, making them suitable for optical applications where high performance and durability are required (Tapaswi et al., 2015).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives derived from the compound has shown promising antitumor activity. These derivatives were tested against various human cancer cell lines, demonstrating the potential of such compounds in developing novel anticancer therapies (Hafez & El-Gazzar, 2017).

properties

CAS RN |

866896-72-2 |

|---|---|

Product Name |

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

Molecular Formula |

C17H12N2O3S |

Molecular Weight |

324.35 |

IUPAC Name |

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H12N2O3S/c1-21-11-8-6-10(7-9-11)19-16(20)15-14(18-17(19)23)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,23) |

InChI Key |

NGRFJSDLZJUVAK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

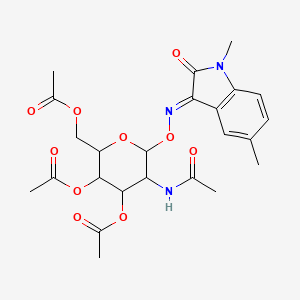

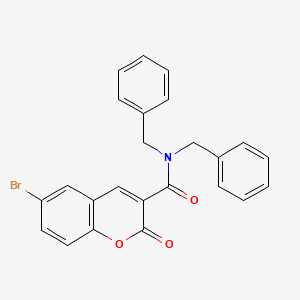

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)

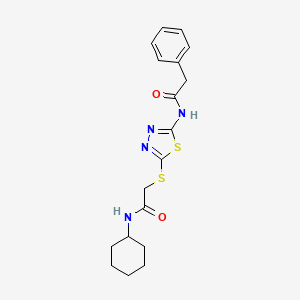

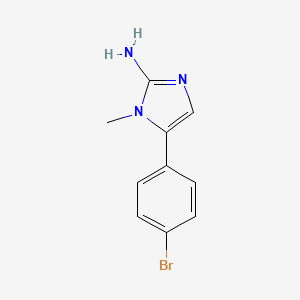

![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)

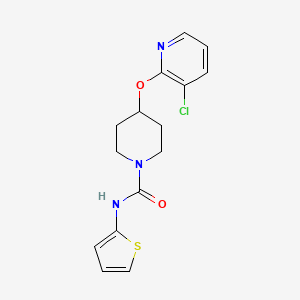

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)